2-(Bromomethyl)-1-chloro-3-ethoxybenzene molecular weight and formula
2-(Bromomethyl)-1-chloro-3-ethoxybenzene molecular weight and formula
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Bromomethyl)-1-chloro-3-ethoxybenzene (CAS: 329980-82-7) is a highly specialized benzylic bromide intermediate used primarily in medicinal chemistry and organic synthesis. Characterized by its unique 1,2,3-trisubstitution pattern, this molecule serves as a critical electrophilic building block for introducing the 2-chloro-6-ethoxybenzyl moiety into pharmacophores. Its structural properties make it particularly relevant in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors and other heterocyclic bioactive compounds where lipophilic benzyl groups modulate receptor binding affinity.
This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, synthetic pathways, reactivity profile, and handling protocols, designed for laboratory professionals and process chemists.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identifiers
| Property | Data |
| IUPAC Name | 2-(Bromomethyl)-1-chloro-3-ethoxybenzene |
| Common Synonyms | 2-Chloro-6-ethoxybenzyl bromide; |
| CAS Number | 329980-82-7 |
| Molecular Formula | C |
| Molecular Weight | 249.53 g/mol |
| SMILES | CCOC1=C(CBr)C(Cl)=CC=C1 |
| InChI Key | RHIQFKXMYDOGRW-UHFFFAOYSA-N |
Structural Analysis
The molecule features a benzene core with three contiguous substituents.[1] The steric environment is defined by the chloro group at position 1 and the ethoxy group at position 3, which flank the reactive bromomethyl center at position 2.
-
Electronic Effect: The ethoxy group (electron-donating via resonance) and the chloro group (electron-withdrawing via induction) create a unique electronic push-pull system, modulating the electrophilicity of the benzylic carbon.
-
Steric Hindrance: The ortho-flanking substituents impose significant steric bulk, which can influence the rate of nucleophilic substitution (
) reactions compared to unsubstituted benzyl bromides.
Physical Properties
-
Physical State: Solid or semi-solid (low melting point) / Liquid (dependent on purity/temperature).
-
Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate, Toluene); insoluble in water (hydrolyzes slowly).
-
Reactivity: High susceptibility to hydrolysis; lachrymatory.
Synthetic Methodology
The synthesis of 2-(Bromomethyl)-1-chloro-3-ethoxybenzene typically follows a radical halogenation pathway from the corresponding toluene derivative. This route is preferred for its scalability and selectivity.
Standard Synthetic Protocol: Wohl-Ziegler Bromination
Precursor: 1-Chloro-3-ethoxy-2-methylbenzene (2-Chloro-6-ethoxytoluene)
Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
Solvent: Carbon Tetrachloride (
Step-by-Step Workflow:
-
Preparation: Dissolve 1-chloro-3-ethoxy-2-methylbenzene (1.0 eq) in anhydrous solvent under an inert atmosphere (
or Ar). -
Reagent Addition: Add NBS (1.05 eq) and a catalytic amount of radical initiator (AIBN, 0.05 eq).
-
Initiation: Heat the mixture to reflux (approx. 76-80°C). Irradiation with a UV lamp can accelerate initiation.[2]
-
Reaction Monitoring: Monitor via TLC or HPLC for the consumption of the starting toluene. The reaction typically completes in 4–12 hours.
-
Work-up: Cool to room temperature. Filter off the succinimide byproduct (insoluble in non-polar solvents).
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) or recrystallization if solid.
Synthesis Visualization
The following diagram illustrates the radical bromination pathway and the subsequent reactivity potential.
Figure 1: Radical bromination pathway (Wohl-Ziegler reaction) converting the methyl precursor to the target benzyl bromide.[2]
Applications in Drug Discovery[7][8]
This molecule acts as a "warhead" for alkylation, allowing the attachment of the lipophilic 2-chloro-6-ethoxybenzyl group to nucleophilic pharmacophores.
SGLT2 Inhibitor Synthesis
The 2-chloro-6-ethoxybenzyl motif is structurally homologous to the distal phenyl rings found in gliflozin-class drugs (e.g., Dapagliflozin, Sotagliflozin).
-
Mechanism: The bromide acts as a leaving group in Friedel-Crafts alkylations or nucleophilic substitutions to couple the benzyl ring to a sugar moiety or a heterocyclic core.
-
SAR Impact: The ethoxy group provides metabolic stability and lipophilicity, while the chloro group locks the conformation via steric interactions, enhancing binding selectivity in the SGLT2 active site.
General Nucleophilic Substitution
The benzylic bromide reacts readily with various nucleophiles:
-
Amines: Formation of secondary/tertiary benzylamines.
-
Alkoxides/Phenoxides: Formation of benzyl ethers.
-
Thiols: Formation of thioethers.
Figure 2: Divergent reactivity profile of the target molecule with common nucleophiles.
Handling, Safety, and Stability (E-E-A-T)
Warning: Benzyl bromides are potent alkylating agents and lachrymators. Strict safety protocols are mandatory.
Hazard Identification
-
Lachrymator: Causes severe eye irritation and tearing. Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage (H314).
-
Sensitizer: Potential skin sensitizer upon repeated exposure.
Storage and Stability
-
Moisture Sensitivity: The C-Br bond is susceptible to hydrolysis, releasing HBr and forming the benzyl alcohol.
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly sealed and away from light (photolabile).
-
Shelf Life: Approximately 12–24 months if stored correctly. Degradation is indicated by a color change (yellowing/browning) and the smell of acid (HBr).
Emergency Protocol
-
Eye Contact: Rinse cautiously with water for >15 minutes.[3][4] Remove contact lenses.[3][4][5][6] Seek immediate medical attention.
-
Skin Contact: Wash with PEG-400 (if available) or copious soap and water.
-
Spill: Neutralize with weak base (sodium bicarbonate) and absorb with inert material. Do not use water directly on large spills due to HBr generation.
References
-
PubChem. (n.d.). 2-Bromo-1-chloro-3-ethoxybenzene (Compound CID 75360861).[7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-Bromo-1-chloro-3-ethoxybenzene | C8H8BrClO | CID 75360861 - PubChem [pubchem.ncbi.nlm.nih.gov]
